molecular formula C11H13BrN2O B15060043 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15060043
M. Wt: 269.14 g/mol
InChI Key: JREKRTLKFYMRNY-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352527-58-2) is a high-purity bromopyridine and piperidine hybrid compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 . This multifunctional scaffold is designed for the synthesis of complex molecules. The 2-bromopyridine moiety is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems . Simultaneously, the piperidine-1-carbaldehyde group presents a reactive aldehyde function suitable for further derivatization, including condensation with amines to form Schiff bases (imines) that can serve as bidentate ligands in coordination chemistry or as intermediates for more complex targets . Piperidine derivatives are frequently explored as core structures in pharmaceuticals and are known to interact with key enzymes . Research into related compounds highlights the value of such scaffolds in developing inhibitors for biologically significant targets like the NLRP3 inflammasome, a key player in inflammatory diseases , or dihydrofolate reductase (DHFR), a target in cancer and infectious disease research . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, including human consumption. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storing the compound sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C11H13BrN2O/c12-11-9(4-3-6-13-11)10-5-1-2-7-14(10)8-15/h3-4,6,8,10H,1-2,5,7H2

InChI Key

JREKRTLKFYMRNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the bromination of pyridine followed by the formation of the piperidine ring and subsequent introduction of the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromopyridine moiety may also interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Hazards (OSHA/EC) Commercial Availability (Price per gram)
This compound C11H11BrN2O 267.12 Not available Piperidine-1-carbaldehyde Likely acute toxicity, skin/eye irritation (inferred) Not commercially listed
2-Bromo-3-methylpyridine C6H6BrN 172.02 3430-17-9 Methyl group Acute toxicity, skin/eye irritation Not listed
tert-Butyl (2-bromopyridin-3-yl)carbamate C10H13BrN2O2 273.13 116026-98-3 tert-Butyl carbamate No specific SDS data $240 (1 g)
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde C17H23BrN3O 346.25 1352494-03-1 Azepan-1-yl, piperidine-carbaldehyde Acute toxicity, skin corrosion Not available
2-Bromopyridin-3-amine C5H5BrN2 173.01 39856-58-1 Amino group Not provided $400 (1 g)

Key Findings:

Structural Variations and Reactivity :

  • The target compound’s carbaldehyde group distinguishes it from analogs like 2-bromo-3-methylpyridine (methyl substituent) and 2-bromopyridin-3-amine (amine substituent). The carbaldehyde enhances electrophilicity, enabling reactions such as condensations or nucleophilic additions, whereas tert-butyl carbamate derivatives (e.g., CAS 116026-98-3) are more stable and serve as protective intermediates.
  • The azepane-substituted analog (CAS 1352494-03-1) shares the piperidine-carbaldehyde core but includes a seven-membered azepane ring, which may influence solubility and binding affinity in medicinal chemistry applications.

Hazard Profiles :

  • The target compound likely shares acute toxicity and skin/eye irritation risks with 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, as both contain reactive aldehyde groups. In contrast, 2-bromo-3-methylpyridine’s hazards are well-documented, emphasizing the need for stringent handling protocols.

This suggests specialized synthesis may be required, limiting its accessibility compared to catalog-listed analogs.

Research and Applications: Compounds like tert-butyl carbamates are widely used as intermediates in peptide synthesis and drug development due to their stability. The target compound’s carbaldehyde group positions it as a precursor for Schiff base formation or heterocyclic expansions, akin to methyl acrylate derivatives (e.g., Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate).

Biological Activity

The compound 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic molecule with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol, this compound integrates a piperidine ring with a bromopyridine moiety and an aldehyde functional group, which enhances its reactivity and biological activity.

Research indicates that compounds containing piperidine and pyridine structures, including this compound, exhibit a variety of biological activities. These include:

  • GSK-3β Inhibition : GSK-3β (Glycogen Synthase Kinase 3 beta) is a crucial enzyme implicated in various diseases, including neurodegenerative disorders and cancer. Studies have shown that derivatives of pyridine and piperidine can act as potent inhibitors of GSK-3β, suggesting that this compound may possess similar inhibitory properties .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, certain pyrrolidine derivatives showed significant inhibition against various bacterial strains, indicating the potential for this compound to exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the bromine atom on the pyridine ring enhances its reactivity, which is crucial for its interaction with biological targets. A comparative analysis of structurally related compounds reveals insights into their unique biological profiles:

Compound NameStructure FeaturesUnique Aspects
1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acidContains a carboxylic acid instead of an aldehydePotential use in drug synthesis due to carboxylic functionality
tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamateFeatures a carbamate groupUsed as an intermediate in complex molecule synthesis
tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylateContains ether functionalityOffers different reactivity due to ether presence

In Vitro Studies

Several studies have focused on the in vitro evaluation of compounds related to this compound. For example, research on GSK-3β inhibitors has demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating potent inhibitory activity . In these studies, cytotoxicity was assessed using various cell lines, revealing that many derivatives maintained cell viability while effectively inhibiting target enzymes.

Antimicrobial Evaluation

In another study focused on antimicrobial properties, various pyrrolidine derivatives were tested against common bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar compounds could be explored for their potential as antibacterial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Piperidine ring formation : Piperidine derivatives can be prepared via reductive amination or cyclization reactions.

Introduction of 2-bromopyridinyl group : A cross-coupling reaction (e.g., Suzuki-Miyaura) using a bromopyridine boronic ester or halogenated pyridine precursor may be employed. Nickel-catalyzed reductive coupling has been reported for similar bromopyridine systems .

Formylation : The aldehyde group is introduced using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) or via oxidation of a primary alcohol intermediate.

  • Validation : Confirm the structure using NMR (¹H/¹³C) and HRMS. For example, the aldehyde proton appears as a singlet at ~9.8–10.0 ppm in ¹H NMR .

Q. How should researchers safely handle this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of aerosols.
  • Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent aldehyde oxidation. Avoid exposure to light and moisture .
  • Emergency Measures : For skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring, bromopyridine substituent, and aldehyde group. Look for characteristic shifts:
  • Aldehyde proton: δ ~9.8–10.0 ppm (¹H).
  • Piperidine ring protons: δ ~1.5–3.5 ppm (¹H).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) indicates the aldehyde group.
  • HRMS : Confirm molecular weight (e.g., C₁₁H₁₁BrN₂O requires exact mass 282.0074) .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromine at the 2-position on the pyridine ring serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
  • Optimization : Use Pd(dba)₂/XPhos catalysts for Suzuki couplings. For nickel-catalyzed reactions (e.g., reductive coupling), maintain anhydrous conditions and temperatures of 80–100°C .
  • Example : Aryl boronic acids can replace the bromine to generate biaryl derivatives for drug discovery .

Q. What are the stability challenges of the aldehyde group under varying conditions?

  • Methodological Answer :

  • Oxidation : The aldehyde can oxidize to a carboxylic acid. Stabilize by storing under inert gas and adding radical inhibitors (e.g., BHT).
  • Nucleophilic Attack : In basic media, the aldehyde may undergo aldol condensation. Use aprotic solvents (e.g., THF, DCM) and avoid strong bases during reactions .
  • Temperature : Decomposition occurs above 150°C. Monitor reactions using TLC or HPLC .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Reproducibility : Compare protocols for solvent purity, catalyst loading, and reaction time. For example, trace moisture in DMF can reduce formylation efficiency.
  • Controlled Experiments : Systematically vary one parameter (e.g., temperature) while keeping others constant. Use DOE (Design of Experiments) to identify critical factors .
  • Case Study : A 2020 study on bromopyridine derivatives showed that yields improved from 45% to 72% by switching from Pd(PPh₃)₄ to PdCl₂(dppf) .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer :

  • Intermediate Use : The aldehyde group facilitates Schiff base formation with amines, useful in synthesizing imine-based ligands or prodrugs.
  • Targeted Modifications : The bromine atom allows late-stage functionalization (e.g., introducing fluorophores or biotin tags via Sonogashira coupling).
  • Example : Similar carbaldehyde-piperidine derivatives are precursors for kinase inhibitors, validated via in vitro assays .

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